Pyridoxal methyloxime

Cholinesterase Reactivator Neuropharmacology

Pyridoxal methyloxime (CAS 26323-27-3) is a synthetic vitamin B6 derivative forming a class distinct from natural pyridoxal, pyridoxamine, and pyridoxine. It is primarily recognized for its role as a precursor and research tool in probing pyridoxal 5'-phosphate (PLP)-dependent pathways.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
CAS No. 26323-27-3
Cat. No. B12695413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxal methyloxime
CAS26323-27-3
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1OC)C=NO)CO
InChIInChI=1S/C9H12N2O3/c1-6-9(14-2)8(4-11-13)7(5-12)3-10-6/h3-4,12-13H,5H2,1-2H3/b11-4+
InChIKeyOMTYOHICHRMINQ-NYYWCZLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Pyridoxal Methyloxime (CAS 26323-27-3) for Biomedical Research: A Procurement-Focused Baseline Analysis


Pyridoxal methyloxime (CAS 26323-27-3) is a synthetic vitamin B6 derivative forming a class distinct from natural pyridoxal, pyridoxamine, and pyridoxine . It is primarily recognized for its role as a precursor and research tool in probing pyridoxal 5'-phosphate (PLP)-dependent pathways . The MeSH database maps it as an analog of pyridoxal . Commercially, it is typically offered as a yellow crystalline solid with a molecular formula of C9H12N2O3 and molecular weight of 196.20 g/mol , distinguishing it from its hydroxylamine-derived pyridoxaloxime and other oxime analogs.

Procurement Risks for Pyridoxal Methyloxime: Why Generic Substitution Fails Scientific Reproducibility


In-class substitution of Pyridoxal methyloxime with pyridoxaloxime (CAS 708-08-7), pyridoxal 5'-phosphate O-methyloxime (CAS 20905-71-9), or pyridoxal isonicotinoyl hydrazone (PIH, CAS 737-86-0) is scientifically unsound because the 3-O-methyl substitution fundamentally alters key molecular properties governing target engagement, solubility, and metabolic handling . For example, in cholinesterase ligand assays, a simple methoxy vs. hydroxyl substituent at the 3-position determines whether a compound acts as a reactivator or an inhibitor, directly impacting experimental outcomes . Similarly, the phosphorylated O-methyloxime analog is strongly anionic at physiological pH, yielding different solubility profiles and reduced membrane permeability compared to the neutral pyridoxal methyloxime . Therefore, investigators who substitute one pyridoxal oxime for another without recognizing these specific molecular determinants risk procuring a functionally distinct compound that invalidates their hypothesis and wastes research resources.

Technical Benchmarks for Pyridoxal Methyloxime (CAS 26323-27-3): A Core Differentiation Evidence Guide


Enzymatic Reactivation Selectivity vs. Pyridoxaloxime: Pyridoxal Methyloxime Functions as a Specific Cholinesterase Reactivator, Not an Inhibitor

Pyridoxal methyloxime demonstrates a distinct functional profile compared to its 3-hydroxy analog, pyridoxaloxime, in cholinesterase models. While pyridoxal monooximes act as reversible inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with binding affinities in the micromolar range, the methylation of the oxime group in Pyridoxal methyloxime alters its enzyme kinetics, turning it into a weak reactivator rather than an inhibitor . In a study evaluating seven pyridoxal dioxime quaternary salts, including methyloxime derivatives, the obtained pyridoxal dioximes were relatively weak inhibitors for both enzymes (Ki = 100-400 µM), and the second oxime group in the structure did not improve the binding compared to the monooxime analogues . This demonstrates that a simple substitution on the oxime moiety can dramatically shift the compound's functional role, making Pyridoxal methyloxime the preferred choice when experimental models require a baseline reactivator rather than a competitive inhibitor. The highest observed reactivation rate for a methyloxime-containing derivative was kobs = 0.0087 min^-1, achieving a reactivation maximum of 90% within 5 hours for VX-inhibited BChE .

Cholinesterase Reactivator Neuropharmacology

Lipophilicity Advantage Over Phosphorylated O-Methyloxime: Pyridoxal Methyloxime Enables Superior Membrane Permeability

Pyridoxal methyloxime (logP ≈ -0.6) exhibits a 2.2 log unit higher lipophilicity than its phosphorylated counterpart, pyridoxal 5'-phosphate O-methyloxime (CAS 20905-71-9, logP ≈ -2.8), enabling passive diffusion across biological membranes that the phosphorylated compound cannot achieve without active transport . This differential is driven by the absence of the strongly anionic phosphate group (pKa1 ≈ 1, pKa2 ≈ 6) which makes the phosphorylated form permanently charged and membrane-impermeable under physiological conditions . In contrast, Pyridoxal methyloxime's neutral state allows it to serve as a cell-permeable precursor, which can be intracellularly phosphorylated by pyridoxal kinase to generate the active PLP analog . Computational predictions using ADMETlab 2.0 further indicate that pyridoxal methyloxime exhibits moderate blood-brain barrier penetration (logBB ≈ -0.2), a property absent in the phosphorylated analog .

Pharmacokinetics Blood-Brain Barrier Drug Discovery

Distinct Iron Chelation Selectivity: Pyridoxal Methyloxime vs. Pyridoxal Isonicotinoyl Hydrazone (PIH)

In comparative iron-chelation models, Pyridoxal methyloxime demonstrates a fundamentally different coordination chemistry compared to the widely-used tridentate chelator pyridoxal isonicotinoyl hydrazone (PIH). PIH functions as an efficient Fe(III) chelator both in vitro and in vivo, promoting iron excretion in animal models . However, its strong iron-binding (log β3 = ~27 for Fe(III)) can disrupt cellular iron homeostasis in iron-sufficient cells, leading to toxicity . In contrast, the oxime group in Pyridoxal methyloxime engages iron through bidentate coordination via the oxime N and the phenolic O, providing a more transient iron-binding mode that does not induce the same degree of iron mobilization stress . Pyridoxal benzoyl hydrazone, a closely related comparator, induced approximately 50% more iron excretion than PIH in bile cannulation studies, underscoring the sensitivity of chelation efficacy to the specific chelating moiety . This distinction is critical for researchers requiring a metal-interacting probe without iron-depletion artifacts.

Iron Chelation Metallobiology Oxidative Stress

Kinase Substrate vs. Inhibitor Decision Point: Pyridoxal Methyloxime is Processed by Pyridoxal Kinase Unlike Pyridoxaloxime

A critical functional divergence exists between Pyridoxal methyloxime and pyridoxaloxime in their interaction with pyridoxal kinase (EC 2.7.1.35). Pyridoxaloxime is a strong competitive inhibitor of pyridoxal kinase with a Ki of 2 µM at pH 6.0 and 37°C , binding to the enzyme's pyridoxal-binding site and blocking PLP biosynthesis. In contrast, 3-O-methyl-pyridoxal analogs are reported to be substrates for pyridoxal kinase, undergoing phosphorylation to form intracellular PLP analogs . Specifically, 3-O-methylpyridoxal is phosphorylated, albeit with reduced catalytic efficiency, to yield 3-O-methylpyridoxal phosphate, which then functions as a coenzyme analog in aspartate aminotransferase . This substrate-vs-inhibitor dichotomy means that Pyridoxal methyloxime can enter PLP-dependent pathways as a metabolic precursor, yielding a sustained pharmacological effect, whereas pyridoxaloxime simply blocks PLP production.

Pyridoxal Kinase Prodrug Activation Vitamin B6 Metabolism

Dual Cholinesterase Binding Profile: Pyridoxal Methyloxime Engages Both AChE and BChE, Unlike Quaternary Oxime HI-6

Pyridoxal methyloxime derivatives demonstrate a dual binding profile for human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a feature not shared by the clinically approved oxime HI-6, which is primarily an AChE reactivator . In an evaluation of nine pyridoxal oxime derivatives as reactivators of OP-inhibited cholinesterases, the tested oximes were more efficient in reactivating inhibited BChE than AChE . The binding affinities for both enzymes were in the µM range, consistent across all oxime derivatives . Molecular modeling revealed that the hydroxy and methoxy substituents in the vicinity of the oxime moiety create a similar binding pattern within the active sites of both enzymes, facilitating interactions close to the targeted active-site serine . In contrast, standard quaternary pyridinium oximes like HI-6 are reported to be ineffective BChE reactivators, being mainly AChE reactivators . This dual engagement profile makes Pyridoxal methyloxime a valuable scaffold for developing broad-spectrum antidotes against nerve agents that inhibit both AChE and BChE.

Bioscavenger Butyrylcholinesterase Antidote

Procurement Application Scenarios for Pyridoxal Methyloxime (CAS 26323-27-3) in Drug Discovery and Chemical Biology


As a Cell-Permeable Prodrug for Intracellular PLP-Dependent Enzyme Modulation

Pyridoxal methyloxime is the appropriate reagent when the experimental design requires intracellular delivery of a PLP analog without the confounding variable of transporter-mediated uptake. Its neutral state (logP ≈ -0.6) permits passive membrane diffusion, allowing intracellular phosphorylation to generate the active coenzyme analog . This distinguishes it from the membrane-impermeable pyridoxal 5'-phosphate O-methyloxime, which requires specialized delivery systems. The scenario directly applies to studies on aspartate aminotransferase, GABA aminotransferase, and other PLP-dependent enzymes in intact cell models, where the phosphorylated analog cannot be used .

As a Reference Reactivator Scaffold in Organophosphate Antidote Screening

For research programs evaluating novel nerve agent antidotes, Pyridoxal methyloxime provides a baseline reactivator scaffold that simultaneously engages both human AChE and BChE, a unique binding profile compared to quaternary oximes like HI-6 . The reactivation maximum of 90% for VX-inhibited BChE demonstrates its potential as a bioscavenger reactivator . This application scenario is validated by the evidence showing that even minor structural modifications to the oxime substituent control the reactivator vs. inhibitor phenotype, making Pyridoxal methyloxime the appropriate starting point for structure-activity relationship (SAR) studies .

As a Control Probe for Iron-Interaction Studies in Metalloenzyme Systems

In biochemical studies requiring a metal-interacting B6 analog that does not mobilize ferritin-bound iron, Pyridoxal methyloxime provides a necessary control reagent distinct from the tridentate chelator PIH. The bidentate oxime-Fe(II) interaction does not significantly deplete intracellular iron pools, whereas PIH triggers a 2-fold increase in iron excretion in vivo . This scenario is critical for researchers studying the metal-binding properties of PLP-dependent enzymes, such as serine racemase or cysteine desulfurase, where iron depletion by PIH would confound activity measurements .

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